Cas no 1520084-14-3 (3-thia-6-azabicyclo[3.1.1]heptane)
![3-thia-6-azabicyclo[3.1.1]heptane structure](https://ja.kuujia.com/scimg/cas/1520084-14-3x500.png)
3-thia-6-azabicyclo[3.1.1]heptane 化学的及び物理的性質
名前と識別子
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- 3-thia-6-azabicyclo[3.1.1]heptane
- 3-Thia-6-aza-bicyclo[3.1.1]heptane
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- MDL: MFCD30282996
- インチ: 1S/C5H9NS/c1-4-2-7-3-5(1)6-4/h4-6H,1-3H2
- InChIKey: YLLQHWLPJVWHFL-UHFFFAOYSA-N
- SMILES: C12CC(N1)CSC2
3-thia-6-azabicyclo[3.1.1]heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-182031-0.25g |
3-thia-6-azabicyclo[3.1.1]heptane |
1520084-14-3 | 0.25g |
$562.0 | 2023-09-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62860-5G |
3-thia-6-azabicyclo[3.1.1]heptane |
1520084-14-3 | 95% | 5g |
¥ 36,491.00 | 2023-03-16 | |
Enamine | EN300-182031-5.0g |
3-thia-6-azabicyclo[3.1.1]heptane |
1520084-14-3 | 5g |
$1810.0 | 2023-06-01 | ||
eNovation Chemicals LLC | Y1125770-100mg |
3-Thia-6-aza-bicyclo[3.1.1]heptane |
1520084-14-3 | 95% | 100mg |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125770-250mg |
3-Thia-6-aza-bicyclo[3.1.1]heptane |
1520084-14-3 | 95% | 250mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125770-1g |
3-Thia-6-aza-bicyclo[3.1.1]heptane |
1520084-14-3 | 95% | 1g |
$710 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62860-250MG |
3-thia-6-azabicyclo[3.1.1]heptane |
1520084-14-3 | 95% | 250MG |
¥ 4,870.00 | 2023-03-16 | |
Enamine | EN300-182031-2.5g |
3-thia-6-azabicyclo[3.1.1]heptane |
1520084-14-3 | 2.5g |
$1060.0 | 2023-09-19 | ||
Enamine | EN300-182031-0.1g |
3-thia-6-azabicyclo[3.1.1]heptane |
1520084-14-3 | 0.1g |
$537.0 | 2023-09-19 | ||
Chemenu | CM535160-100mg |
3-Thia-6-azabicyclo[3.1.1]heptane |
1520084-14-3 | 95%+ | 100mg |
$*** | 2023-03-30 |
3-thia-6-azabicyclo[3.1.1]heptane 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
3-thia-6-azabicyclo[3.1.1]heptaneに関する追加情報
Exploring the Unique Properties and Applications of 3-Thia-6-azabicyclo[3.1.1]heptane (CAS No. 1520084-14-3)
The compound 3-Thia-6-azabicyclo[3.1.1]heptane (CAS No. 1520084-14-3) is a fascinating bicyclic structure that has garnered significant attention in pharmaceutical and chemical research. Its unique molecular framework, combining nitrogen and sulfur heteroatoms within a rigid bicyclic system, makes it a valuable scaffold for drug discovery and material science. Researchers are particularly interested in its potential as a bioisostere for piperidine or morpholine rings, which are common motifs in bioactive molecules. The presence of both thia (sulfur) and aza (nitrogen) functionalities offers diverse reactivity and interaction possibilities, enabling tailored modifications for specific applications.
In recent years, the demand for novel heterocyclic compounds like 3-Thia-6-azabicyclo[3.1.1]heptane has surged, driven by the need for innovative drug candidates and functional materials. This compound's bicyclic [3.1.1] structure provides enhanced rigidity compared to monocyclic analogs, potentially improving binding affinity and metabolic stability in drug design. Computational studies and QSAR modeling have highlighted its promise as a privileged scaffold for targeting GPCRs and enzymes. Moreover, its synthetic versatility allows for the introduction of various substituents, making it a versatile intermediate in medicinal chemistry.
The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane typically involves cyclization strategies, such as intramolecular nucleophilic substitution or ring-closing metathesis, followed by functional group transformations. Recent advancements in flow chemistry and catalysis have streamlined its production, addressing scalability challenges. Researchers are also exploring its derivatives for applications beyond pharmaceuticals, including agrochemicals and catalysis. For instance, sulfur-containing bicyclic systems are known to exhibit unique coordination properties, making them potential ligands in transition-metal catalysis.
From an SEO perspective, queries like "3-Thia-6-azabicyclo[3.1.1]heptane synthesis" or "CAS 1520084-14-3 applications" reflect growing interest in this compound's practical utility. Addressing these search intents, this article highlights its role in fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs), two cutting-edge areas in therapeutics. Additionally, its relevance to green chemistry principles—such as atom economy and reduced waste—aligns with industry trends toward sustainable synthesis.
In conclusion, 3-Thia-6-azabicyclo[3.1.1]heptane (CAS No. 1520084-14-3) represents a compelling case study in the intersection of structural novelty and functional adaptability. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing both small-molecule therapeutics and materials science. Its ability to bridge traditional heterocyclic chemistry with modern drug design paradigms ensures its place in the lexicon of high-value chemical building blocks.
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